Moxifloxacin impurity

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is an essential component of pharmaceutical development and quality control. researchgate.netpharmaffiliates.com Its significance lies in several key areas:

Patient Safety: The primary concern regarding impurities is their potential to cause adverse health effects. longdom.orglongdom.org Some impurities may be toxic, even at very low levels, necessitating strict control to ensure patient safety. pharmaffiliates.com

Drug Efficacy: Impurities can sometimes interfere with the therapeutic action of the active pharmaceutical ingredient, potentially reducing the drug's effectiveness. veeprho.comjpionline.org

Product Stability: The presence of certain impurities can affect the stability of the drug product, leading to degradation and a shortened shelf life. longdom.orglongdom.org

Regulatory Compliance: Regulatory authorities worldwide have established stringent guidelines for the control of impurities in pharmaceuticals. longdom.orglongdom.org Adherence to these guidelines is a prerequisite for obtaining marketing authorization.

The systematic process of impurity profiling involves the use of advanced analytical techniques to detect, identify, and quantify impurities. rjpdft.comwisdomlib.org This information is crucial for optimizing the manufacturing process to minimize impurity formation and for establishing appropriate specifications for the drug substance and product. globalpharmatek.com

Regulatory Framework for Impurities in Pharmaceutical Substances

To ensure the quality and safety of pharmaceutical products, a comprehensive regulatory framework has been established to control the levels of impurities. gmpinsiders.com A key player in this global effort is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). www.gov.uk The ICH brings together regulatory authorities and the pharmaceutical industry to develop and implement harmonized guidelines. www.gov.uk These guidelines are designed to ensure that safe, effective, and high-quality medicines are developed and registered in an efficient and resource-conscious manner. www.gov.uk

The European Medicines Agency (EMA) and other regulatory bodies have adopted these ICH guidelines to assist medicine developers in preparing marketing authorization applications. europa.eu

International Council for Harmonization (ICH) Guidelines

The ICH has developed a series of quality guidelines, often referred to as the "Q" guidelines, that provide a comprehensive framework for managing impurities in pharmaceutical products. biotech-spain.com These guidelines are recognized and implemented by regulatory authorities globally, including in the European Union, Japan, and the United States. ich.org

ICH Q3A: Impurities in New Drug Substances

The ICH Q3A guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eugmp-compliance.org It establishes thresholds for impurities that trigger the need for reporting, identification, and toxicological qualification. biotech-spain.compharmagrowthhub.com

The guideline classifies impurities into three main categories:

Organic Impurities: These can arise during the manufacturing process and storage of the new drug substance. They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org

Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual metals. globalpharmatek.com

Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance. jpionline.org

The ICH Q3A guideline outlines reporting, identification, and qualification thresholds based on the maximum daily dose of the drug substance.

Table 1: ICH Q3A Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) Guideline

ICH Q3B: Impurities in New Drug Products

Complementary to ICH Q3A, the ICH Q3B guideline focuses on impurities in new drug products. europa.eugmp-compliance.orgtga.gov.au It addresses degradation products of the active drug substance and impurities that can arise from the interaction between the drug substance and excipients or the container closure system. europa.eu

This guideline establishes thresholds for reporting, identification, and qualification of degradation products in new drug products.

Table 2: ICH Q3B Thresholds for Degradation Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.1% | 0.15% |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline

ICH Q3C: Residual Solvents

The ICH Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgeuropa.eugmp-compliance.org Solvents are classified into three classes based on their toxicity potential. ich.org

Class 1 Solvents: These are solvents to be avoided, as they are known or strongly suspected human carcinogens and environmental hazards. ich.org Their use should be restricted unless strongly justified in a risk-benefit assessment. europa.eu

Class 2 Solvents: These solvents should be limited in pharmaceutical products due to their inherent toxicity. ich.org The guideline provides Permissible Daily Exposure (PDE) values for these solvents.

Class 3 Solvents: These solvents have low toxic potential and are considered less of a risk to human health. ich.org They have a PDE of 50 mg or more per day. ich.org

The guideline emphasizes that all residual solvents should be removed to the extent possible to meet product specifications and good manufacturing practices. ich.orgeuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.orgeuropa.eu This guideline is crucial for impurities that have the potential to directly cause DNA damage, which can lead to mutations and potentially cancer.

The M7 guideline outlines a process for:

Hazard Assessment: Identifying impurities with mutagenic potential through database and literature searches, and (Q)SAR (Quantitative Structure-Activity Relationship) predictions. fda.gov

Risk Characterization: Classifying impurities into one of five classes based on their mutagenic potential and the available data.

Control: Establishing acceptable intakes for mutagenic impurities, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. ijpras.com

This risk-based approach allows for the control of mutagenic impurities at levels that are considered to pose a negligible risk to patients. ich.org The FDA has also issued guidance documents to harmonize the assessment and control of these types of impurities. fda.gov

Scope and Objectives of Moxifloxacin (B1663623) Impurity Research in Academic Contexts

Academic research on Moxifloxacin impurities complements the work of pharmacopoeial committees and the pharmaceutical industry by exploring the fundamental aspects of impurity formation and analysis. The primary objectives of this research include:

Identification and Characterization of Novel Impurities: A significant focus of academic studies is the identification of previously unknown impurities that may arise from new synthetic routes or degradation pathways. researchgate.net This often involves the use of advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to elucidate the structures of these novel compounds. researchgate.netptfarm.pl

Development and Validation of Advanced Analytical Methods: Researchers are continuously working to develop more sensitive, specific, and efficient methods for the detection and quantification of Moxifloxacin impurities. researchgate.net This includes the development of new chromatographic methods (HPLC, UPLC), and the optimization of existing ones to improve the separation of impurities from the main compound and from each other. researchgate.netnih.gov The goal is to create methods that are not only accurate and precise but also robust and suitable for routine quality control. researchgate.net

Investigation of Degradation Pathways: Understanding how Moxifloxacin degrades under various stress conditions (e.g., light, heat, humidity, acid, and base) is crucial for ensuring its stability. nih.govudhtu.edu.ua Academic studies often involve forced degradation studies to deliberately degrade the drug and identify the resulting degradation products. ptfarm.pludhtu.edu.ua This knowledge is vital for developing stable formulations and determining appropriate storage conditions.

Synthesis of Impurity Reference Standards: The synthesis of pure impurity reference standards is another important area of academic research. These standards are essential for the accurate identification and quantification of impurities in Moxifloxacin samples. synzeal.com

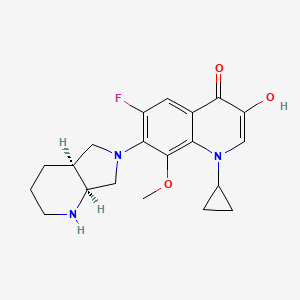

Structure

3D Structure

Properties

Molecular Formula |

C20H24FN3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |

InChI |

InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |

InChI Key |

RRWIWSNNDQRNJU-XHDPSFHLSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |

Origin of Product |

United States |

Origin and Formation Mechanisms of Moxifloxacin Impurities

Synthesis-Related Impurities of Moxifloxacin (B1663623)

The synthesis of moxifloxacin is a multi-stage process that can inadvertently generate a variety of impurities. researchgate.net These impurities can originate from starting materials, reagents, intermediates, and various side reactions that occur alongside the main synthetic pathway. molnar-institute.comontosight.ai Regulatory bodies require that these impurities be identified and controlled within specified limits to ensure the quality and safety of the drug product. ontosight.ai

The quality of starting materials and reagents is fundamental to controlling the impurity profile of the final API. Impurities present in the initial raw materials can be carried through the synthesis process and appear in the final product. For instance, the synthesis of cyclopropanamine, a key intermediate in the moxifloxacin production process, can generate genotoxic impurities like Methyl-4-Chlorobutyrate (M4CB). semanticscholar.orgresearchgate.net

Another crucial starting material is the quinolone nucleus, often derived from compounds like 2,3,4-trifluoro-5-methoxybenzoic acid. patsnap.comgoogle.com Impurities in this precursor can lead to the formation of final products with incorrect substitution patterns on the quinoline (B57606) ring.

Reaction intermediates are pivotal in the synthesis of moxifloxacin, and their purity directly impacts the final product. One of the most critical intermediates is the side chain (4aS,7aS)-1H-octahydro-pyrrolo[3,4-b]pyridine, also known as (S,S)-2,8-diazabicyclo[4.3.0]nonane. researchgate.net This intermediate is condensed with the quinolone carboxylic acid core in one of the final steps of the synthesis. researchgate.net It is known that this intermediate may persist in the final product as an impurity. researchgate.net

Furthermore, derivatives or precursors of this intermediate can also become impurities. For example, (4aS,7aS)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine is a known related substance used in the preparation of certain bactericides and is listed as a moxifloxacin impurity. clearsynth.compharmaffiliates.com Another related substance is (4aS,7aS)-1-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine. synzeal.comsimsonpharma.com

Side reactions occurring during the multi-step synthesis of moxifloxacin are a significant source of impurities. ontosight.ai These can include methylation, esterification, and incorrect substitutions on the quinolone ring. nih.govmagtech.com.cn High-performance liquid chromatography (HPLC) analysis has been instrumental in detecting and isolating these process-related impurities. researchgate.netnih.gov Several synthesis-related impurities have been identified and characterized using techniques like NMR and mass spectrometry. nih.gov

| Impurity Name | Chemical Name | Likely Origin |

| Impurity 1 | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid | N-methylation of the diazabicyclo side chain, possibly from a formaldehyde (B43269) side reaction. nih.govmagtech.com.cn |

| Impurity 2 | methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate | Incomplete hydrolysis of the methyl ester precursor of moxifloxacin. nih.gov |

| Impurity 3 | 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid | Demethylation of the methoxy (B1213986) group at the C8 position of the quinoline ring. nih.gov |

| Impurity 4 | 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid | An impurity related to the quinolone core, potentially from an alternative synthesis starting material or side reaction. nih.gov |

The specific stereochemistry of moxifloxacin is crucial for its activity. The side chain, (4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine, is chiral. The use of an incorrect enantiomer of this side chain during synthesis results in the formation of the corresponding enantiomeric impurity of moxifloxacin. who.int

This compound G is the (4aR,7aR) enantiomer of moxifloxacin, also known as ent-moxifloxacin or d-Moxifloxacin. synzeal.comsynthinkchemicals.com Its chemical name is 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. synzeal.compharmaffiliates.com This impurity is specifically monitored in quality control procedures as a synthesis-related impurity. who.int

Positional isomers, where functional groups are on the wrong atoms of the quinoline ring, also constitute a class of impurities. For example, Impurity D is an isomer where the fluorine and methoxy groups are swapped, having a fluorine at C8 and a methoxy group at C6. google.comImpurity B has methoxy groups at both the C6 and C8 positions. google.comwho.int Methods have been developed for the specific synthesis of these impurities to be used as reference standards. patsnap.comgoogle.com

The formation of certain impurities can be directly linked to the completeness of specific reaction steps. As noted previously, the presence of Impurity 2 , the methyl ester of moxifloxacin, is a clear indicator of an incomplete hydrolysis step, where the ester group is not fully converted to the final carboxylic acid. nih.gov

Conversely, over-reactions or unintended subsequent reactions can introduce impurities. Impurity 1 , the N-methylated derivative, can be formed if a methylating agent is present or if reagents like formaldehyde are used in a side reaction. nih.govmagtech.com.cn

Byproducts and Side Reactions during Synthetic Pathways

Degradation Products of Moxifloxacin

Moxifloxacin, like many complex organic molecules, is susceptible to degradation when exposed to stress conditions such as light, heat, acid, base, and oxidizing agents. researchgate.netjocpr.com Forced degradation studies are performed to understand these degradation pathways and identify the resulting products. researchgate.netajprd.com

The rate of degradation often follows first-order kinetics and is influenced by factors like pH. nih.gov Studies have shown that moxifloxacin is most stable around a neutral pH (pH 7.5) and degradation increases in both acidic and basic conditions. nih.gov Hydrolytic conditions, particularly at elevated temperatures in acidic solutions, lead to the formation of several degradation products. nih.govptfarm.pl One study identified two degradation products under hydrolytic stress, while another identified three potential degradants using an LC-ESI/MS method. nih.govptfarm.pl

Oxidative stress also leads to the formation of multiple degradation products. The main product identified under certain oxidative conditions is 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(octahydro-2-oxopyrrolo[3,4-b] pyridin-6-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid. researchgate.net Photodegradation, or degradation upon exposure to light, is another significant pathway, with several photoproducts having been identified. nih.gov

| Degradation Condition | Key Findings and Identified Products |

| Acid/Base Hydrolysis | Degradation is catalyzed by both acid and base, with two degradation products noted under hydrolytic conditions. nih.govnih.gov In 1 M HCl at elevated temperatures, significant decomposition occurs. ptfarm.pl |

| Oxidation | Exposure to 3% H2O2 can cause degradation. jocpr.com One major oxidative product is 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(octahydro-2-oxopyrrolo[3,4-b] pyridin-6-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid. researchgate.net |

| Photodegradation | Moxifloxacin is sensitive to light. nih.gov The photodegradation follows first-order kinetics and results in several products, including MP-1, MP-2, MP-3, MP-4, and MP-5, with MP-4 being a major end product in both acidic and alkaline photolytic solutions. nih.gov |

Forced Degradation Studies and Pathways

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability testing. researchgate.net This helps to elucidate the intrinsic stability of the molecule and identify potential degradation pathways and products. researchgate.net For moxifloxacin, these studies have revealed its susceptibility to various environmental factors. ijrpc.com

Hydrolytic Degradation (Acidic, Alkaline, Neutral Conditions)

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of moxifloxacin under hydrolytic conditions is highly dependent on the pH of the solution. ddtjournal.net

Acidic Conditions: Studies have shown that moxifloxacin degrades in acidic environments. ijrpc.comddtjournal.net For instance, heating moxifloxacin in 1 M HCl at temperatures between 40°C and 90°C resulted in significant decomposition. uj.edu.pl One study reported approximately 18.9% degradation under acidic conditions. ijrpc.com Another study using 0.1 M HCl at 50°C for three hours detected two decomposition products, although the degradation was minimal at around 0.3%. uj.edu.plptfarm.pl More aggressive conditions, such as heating in 2 M HCl at 100°C for 10 hours, led to the formation of a single, identified degradation product resulting from decarboxylation. uj.edu.plptfarm.pl The presence of metal ions, such as Cu(II), Fe(III), Al(III), and Zn(II), has been shown to increase the rate of decomposition in acidic solutions at elevated temperatures. ptfarm.pl

Alkaline Conditions: Moxifloxacin is also susceptible to degradation under alkaline conditions. ijrpc.comddtjournal.net One study observed a 22.32% degradation in a basic medium. ijrpc.com The rate of photodegradation of moxifloxacin is also notably faster in alkaline solutions compared to acidic solutions. nih.gov

Neutral Conditions: In neutral aqueous solutions, moxifloxacin also undergoes degradation, with one study reporting a 15.7% degradation. ijrpc.com The rate of photodegradation is at its minimum in the pH range of 7-8, which is attributed to the presence of the zwitterionic species of the molecule. nih.govnih.gov

The following table summarizes the percentage of moxifloxacin degradation under different hydrolytic conditions as reported in a study. ijrpc.com

| Degradation Condition | Percentage of Degradation |

| Neutral | 15.7% |

| Acidic | 18.9% |

| Alkaline | 22.32% |

Oxidative Degradation

Oxidative degradation involves the reaction of the drug substance with an oxidizing agent. Moxifloxacin has been shown to be susceptible to oxidative stress. ijrpc.com In one study, exposure to 3% hydrogen peroxide for 11 days resulted in a 32.81% degradation of moxifloxacin. ijrpc.com Another study utilizing permanganate (B83412) in an aqueous alkaline medium also demonstrated the oxidative degradation of moxifloxacin, leading to various oxidative products. researchgate.net The electro-Fenton process, an advanced oxidation process, has also been shown to effectively degrade moxifloxacin in acidic media. tandfonline.comtandfonline.com

Photolytic Degradation (UV and Visible Light)

Photodegradation occurs when a molecule is broken down by absorbing light energy. Moxifloxacin is known to be sensitive to light, and this sensitivity is a key factor in its degradation profile. nih.govrsc.org

UV Light: Exposure to UV radiation can lead to the degradation of moxifloxacin. ijrpc.com One study reported an 8.09% degradation after 11 days of exposure to UV light. ijrpc.com Another study found that after 24 hours of UV irradiation, 15.3% of native moxifloxacin hydrochloride had degraded. udhtu.edu.ua The presence of certain metal ions can influence the rate of photodegradation in both solutions and in the solid phase. rsc.orgresearchgate.net

Visible Light: Moxifloxacin is also susceptible to degradation under visible light. nih.gov Exposure to daylight for 11 days resulted in a 7.4% degradation. ijrpc.com A study on moxifloxacin hydrochloride solutions irradiated with a visible light lamp (400-760 nm) identified two photodegradation products. nih.gov The formation of these products was found to be pH-dependent, with minimum production at pH 5.0 and maximum at pH 7.0. nih.gov

The table below shows the percentage of moxifloxacin degradation under different photolytic conditions. ijrpc.comudhtu.edu.ua

| Photolytic Condition | Duration | Percentage of Degradation |

| Daylight | 11 days | 7.4% |

| UV Light | 11 days | 8.09% |

| UV Irradiation | 24 hours | 15.3% |

Thermal Degradation

Thermal degradation is the breakdown of a molecule at elevated temperatures. Moxifloxacin has been shown to degrade under thermal stress. ijrpc.com A study reported a 12.35% degradation of moxifloxacin after 11 days of thermal stress. ijrpc.com Another study conducted at 110°C showed a 52.04% decomposition after 48 hours, a rate that was further increased in the presence of metal ions. ptfarm.pl Encapsulation of moxifloxacin hydrochloride in halloysite (B83129) nanotubes has been shown to increase its resistance to thermal degradation. udhtu.edu.ua

Identification of Principal Degradation Products

The identification and characterization of degradation products are essential for understanding the degradation pathways and for controlling impurities in the final drug product. Various analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. ptfarm.plnih.gov

Decarboxylated Products

Decarboxylation, the removal of a carboxyl group, is a known degradation pathway for quinolone antibiotics, including moxifloxacin, particularly under acidic conditions. researchgate.net Heating moxifloxacin in 2 M HCl at 100°C for 10 hours was shown to produce its decarboxylated degradation product. uj.edu.plptfarm.pl Further degradation of the decarboxylated product can occur, leading to other impurities. uj.edu.pl The formation of decarboxylated levofloxacin, a related fluoroquinolone, has also been well-documented and is used as a reference standard for impurity control. google.com

Other Hydrolytic Products

Hydrolysis represents a significant degradation pathway for many pharmaceuticals, including moxifloxacin, particularly under acidic or basic stress conditions. The decomposition of moxifloxacin in acidic solutions has been shown to proceed according to first-order reaction kinetics. uj.edu.pl Structural analysis of the resulting degradants has been performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which helps in the identification of potential hydrolysis products. uj.edu.plptfarm.pl

In studies investigating moxifloxacin's stability in acidic solutions, several degradation products have been identified. One potential degradative pathway involves the loss of the carboxylic acid functional group from the parent molecule. uj.edu.pl A further reaction can include both decarboxylation and the hydrolysis of the 2,8-diazabicyclo[4.3.0]non-8-yl group. uj.edu.pl

Table 1: Identified Hydrolytic Degradation Products of Moxifloxacin in Acidic Solutions

| Observed m/z (amu) | Proposed Formation Pathway | Reference |

|---|---|---|

| 358.1 | Resulting from the loss of the functional carboxyl group. | uj.edu.pl |

| 263.4 | Formed through decarboxylation and subsequent hydrolysis of the 2,8-diazabicyclo[4.3.0]non-8-yl group. | uj.edu.pl |

| 249.7 | A degradation product observed following a similar reaction pathway. | uj.edu.pl |

This table is interactive. Sort columns by clicking on the headers.

Impurities Arising from Excipient and Packaging Interactions

Impurities in a final drug product are not limited to the degradation of the active pharmaceutical ingredient (API) alone. They can also emerge from complex interactions between the API, pharmaceutical excipients, and components of the container closure system. researchgate.netresearchgate.net These secondary reactions can lead to the formation of new, sometimes unexpected, adducts and impurities. researchgate.netnih.gov

Reaction Products with Pharmaceutical Excipients

The selection of appropriate excipients is a critical step in pharmaceutical formulation to ensure the stability of the API. researchgate.net Compatibility studies are performed to investigate potential physical or chemical interactions between the drug and the excipients.

In a study evaluating the compatibility of moxifloxacin hydrochloride with various polymers and surfactants intended for use in polymeric nanoparticles, samples were stored under stress conditions (40 ± 2°C and 75 ± 5% RH) for 90 days. researchgate.net The results from High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) analyses indicated that moxifloxacin hydrochloride was compatible with the selected excipients. researchgate.net No significant visual changes were observed, and the drug content remained within a narrow range, suggesting that the drug did not form reaction products with these specific excipients under the tested conditions. researchgate.net

Table 2: Compatibility of Moxifloxacin with Selected Excipients

| Excipient Type | Specific Excipient | Compatibility Outcome | Reference |

|---|---|---|---|

| Polymer | Eudragit RS 100 | Compatible | researchgate.net |

| Polymer | Eudragit RL 100 | Compatible | researchgate.net |

| Polymer | Ethyl Cellulose | Compatible | researchgate.net |

| Polymer | Chitosan | Compatible | researchgate.net |

| Surfactant | Pluronic F-68 | Compatible | researchgate.net |

| Surfactant | Poloxamer 188 | Compatible | researchgate.net |

| Surfactant | Polyvinyl Alcohol | Compatible | researchgate.net |

This table is interactive. Sort columns by clicking on the headers.

Leachables and Extractables from Container Closure Systems (e.g., Acrylic Acid Adducts)

Leachables are chemical compounds that migrate from product-contact components, such as container closure systems, into a formulated drug during its shelf life. americanpharmaceuticalreview.com These compounds can sometimes react with the API or its degradants to form adduct impurities. researchgate.netnih.gov

One such interaction has been documented between moxifloxacin and acrylic acid. wjpps.com Acrylic acid is a small molecule that can be present in the adhesives, printing inks, or varnishes used on product labels and has the potential to penetrate semi-permeable containers like those made from Low-Density Polyethylene (LDPE). wjpps.com The N-H bond within the moxifloxacin structure is susceptible to reaction with acrylic acid, leading to the formation of a distinct adduct impurity. wjpps.com

Another identified adduct involves the interaction of moxifloxacin with ethylene (B1197577) glycol monoformate. researchgate.netresearchgate.netnih.gov This compound was identified as a leachable originating from an LDPE bottle used for packaging a moxifloxacin ophthalmic solution. researchgate.netresearchgate.netnih.gov This secondary reaction between the API and the leachable resulted in the formation of a new impurity within the drug product. researchgate.net

Table 3: Impurity Adducts Formed from Moxifloxacin and Leachables

| Leachable Compound | Potential Source | Resulting Adduct IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|---|

| Acrylic Acid | Label adhesive, printing ink, varnish | 7-((4aS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C24H28FN3O6 | 473.50 | wjpps.com |

| Ethylene Glycol Monoformate | Low-Density Polyethylene (LDPE) bottle | 1-cyclopropyl-6-fluoro-7-(1-(2-(formyloxy)ethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C24H28FN3O6 | 473.19621 | researchgate.netnih.gov |

This table is interactive. Sort columns by clicking on the headers.

Analytical Methodologies for Moxifloxacin Impurity Profiling

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of Moxifloxacin (B1663623) and its related substances. These techniques partition components between a stationary phase and a mobile phase, allowing for the effective resolution of the main drug substance from its potential impurities. Among the various chromatographic methods, liquid chromatography is the most widely utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for impurity profiling of drugs due to its simplicity, high efficiency, and broad applicability. ijprajournal.com It is extensively used for the quantitative determination of Moxifloxacin impurities in both bulk drug substances and finished pharmaceutical formulations. ijprajournal.comsigmaaldrich.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for Moxifloxacin impurity analysis. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Method development focuses on optimizing chromatographic parameters to achieve adequate separation between Moxifloxacin and all its known and potential impurities.

Key aspects of RP-HPLC method development involve the selection of an appropriate column (typically C18 or C8), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength. nih.govnih.govresearchgate.netijopp.orgidosi.org For instance, one developed method achieved separation of four synthesis-related impurities on a Waters C18 XTerra column using a mobile phase of water (containing 2% v/v triethylamine, pH adjusted to 6.0 with phosphoric acid) and acetonitrile in a 90:10 (v/v) ratio. nih.govresearchgate.net The column temperature was maintained at 45°C with UV detection at 290 nm, achieving a resolution of greater than 1.5 between the two closest eluting impurity peaks. nih.govresearchgate.net

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. nih.govijopp.orgidosi.orgresearchgate.net Linearity is typically established over a concentration range relevant for impurity quantification, with low limits of detection (LOD) and quantification (LOQ) being crucial. nih.govresearchgate.net One study reported an LOD of approximately 0.05 µg/mL and an LOQ of 0.20 µg/mL for all analytes. nih.govresearchgate.net Another method demonstrated linearity for impurities in the range of 0.25 to 1.5 µg/mL. nih.gov

Table 1: Examples of Developed RP-HPLC Methods for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.govresearchgate.net | Method 3 ijopp.org |

|---|---|---|---|

| Stationary Phase | Agilent C18 (150 x 4.6 mm, 5 µm) | Waters C18 XTerra | Venosil XBP C18 (250 x 4.6 mm, 10 µm) |

| Mobile Phase | 0.01 M KH2PO4 buffer : Methanol (B129727) (70:30) | Water (2% TEA, pH 6.0) : Acetonitrile (90:10) | Phosphate (B84403) buffer : Methanol (18:7) |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.3 mL/min |

| Detection (UV) | 230 nm | 290 nm | 293 nm |

| Column Temp. | 30°C | 45°C | 50°C |

| Run Time | 16 min | Not specified | ~10 min |

| LOD/LOQ | Not specified | ~0.05 / 0.20 µg/mL | 0.029 / 0.095 µg/mL |

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities. For Moxifloxacin, developing such methods is crucial to assess its stability under various environmental conditions (e.g., heat, light, humidity) and to determine shelf-life. nih.govnih.govddtjournal.net

These methods are typically developed by subjecting Moxifloxacin to forced degradation studies under stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, and photolytic and thermal stress. ddtjournal.netjocpr.com The goal is to generate potential degradation products and then develop an HPLC method that can resolve these degradants from the parent Moxifloxacin peak and from each other. ddtjournal.netscielo.br

For example, a stability-indicating RP-HPLC method was developed for the simultaneous determination of Moxifloxacin and Prednisolone. nih.gov The study used a BDS Hypersil C8 column with a mobile phase of phosphate buffer (pH 2.8) and methanol (38:62 v/v). nih.gov The method was able to separate the active ingredients from degradation products formed under various stress conditions, with the peak purity index for both analytes remaining ≥ 0.9999, confirming the method's specificity. nih.gov Another study investigating Moxifloxacin and Ketorolac Tromethamine used an ACE C18 column and subjected the drugs to acid, alkali, neutral hydrolysis, oxidation, and photodegradation to prove the method's stability-indicating capability. ddtjournal.net The successful separation of the drug peaks from the degradation product peaks confirms that the method is suitable for stability analysis. nih.govddtjournal.net

Moxifloxacin possesses two chiral centers, making the existence of four stereoisomers possible. researchgate.net The active form is the (S,S)-enantiomer. The control of its enantiomeric counterpart, the (R,R)-isomer (often referred to as impurity G), is a critical quality control parameter. nih.gov Chiral HPLC methods are specifically designed to separate these enantiomers.

One approach for enantiomeric separation does not use a chiral stationary phase but instead employs an achiral C18 column with a mobile phase containing a chiral additive. nih.gov A method was developed using a mobile phase containing copper (II)-sulfate and isoleucine, which form transient diastereomeric complexes with the Moxifloxacin enantiomers, allowing for their separation on a standard C18 column. nih.gov This method was optimized for factors such as the concentration of chiral agents (0.01 M), the percentage of methanol in the mobile phase (30% v/v), pH (3.5), and column temperature (23°C). nih.gov The validated method demonstrated linearity for the chiral impurity in the range of 0.30-2.50 µg/mL, with a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL. nih.gov This represents a significant improvement in terms of economy and resolution over some official pharmacopeial methods. nih.gov

Micellar Liquid Chromatography (MLC) has emerged as an eco-friendly alternative to conventional RP-HPLC. researchgate.net This technique aligns with the principles of Green Analytical Chemistry by significantly reducing the use of toxic organic solvents. researchgate.netresearchgate.netresearchgate.netbohrium.com The mobile phase in MLC is typically an aqueous solution of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. researchgate.netnih.govbg.ac.rs

A selective and eco-friendly micellar HPLC method was developed for the analysis of Moxifloxacin and its related substances. researchgate.netnih.gov The separation was achieved on a C18 column using a mobile phase containing 0.15 M sodium dodecyl sulfate (SDS), 0.01 M sodium dihydrogenphosphate, and 0.5% triethylamine, with only 7.5% propanol (B110389) as the organic modifier. nih.gov This represents a 92.5% biodegradable aqueous mobile phase. researchgate.netnih.gov The experimental conditions, including temperature (60°C) and pH (3.5), were optimized using a Central Composite Design to ensure robust separation. nih.govresearchgate.net The Green Analytical Procedure Index (GAPI) was used to demonstrate the environmental superiority of this developed method over other reported HPLC methods that use high percentages of organic solvents. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller sub-2 µm particles. This technology offers significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. A UPLC-MS/MS method was developed for the identification and quantification of four potential genotoxic impurities (PGIs) in a novel drug substance, demonstrating the power of this technique for trace-level analysis. researchgate.net While specific UPLC methods for the routine impurity profiling of Moxifloxacin are less frequently published than HPLC methods, the technology's advantages make it highly suitable for this application, particularly for resolving complex impurity profiles and detecting trace-level genotoxic impurities. researchgate.net The increased speed of UPLC allows for higher sample throughput, which is beneficial in a quality control environment.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing compounds that can be vaporized without decomposition. In the context of this compound profiling, its application is generally reserved for volatile or semi-volatile impurities that may not be amenable to analysis by liquid chromatography. thermofisher.com GC is particularly crucial for identifying and quantifying potentially genotoxic impurities (GTIs), which are of significant concern due to their ability to damage DNA at very low concentrations.

For volatile impurities that lack a chromophore, making them undetectable by UV-based methods, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the most suitable analytical approach. semanticscholar.org This technique combines the superior separation capability of GC with the powerful identification and quantification power of mass spectrometry.

A notable application is the detection of Methyl-4-Chlorobutyrate (M4CB), a potential genotoxic impurity that can be formed during the synthesis of a key intermediate of Moxifloxacin. semanticscholar.org Since M4CB is a volatile aliphatic molecule, GC-EI-MS provides the necessary sensitivity and specificity for its trace-level detection. semanticscholar.org

A validated GC-EI-MS method for M4CB utilizes a Dura Bond 624 (DB-624) stationary column with helium as the carrier gas. semanticscholar.org The mass spectrometer is operated in Single Ion Monitoring (SIM) mode, which enhances sensitivity by focusing on a specific mass-to-charge ratio (m/z) characteristic of the target impurity, such as m/z = 74 for M4CB. semanticscholar.org This highly specific and sensitive approach allows for the quantification of M4CB at parts-per-million (ppm) levels, which is essential for adhering to the stringent limits set for genotoxic impurities. semanticscholar.org The validation of such methods, following International Council for Harmonisation (ICH) guidelines, demonstrates their suitability for quality control testing. semanticscholar.org

| Parameter | Condition/Value |

|---|---|

| Instrument | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) |

| Column | Dura Bond 624 (DB-624) |

| Injector Temperature | 220 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 2.0 ml/min |

| Detection Mode | Single Ion Monitoring (SIM) at m/z = 74 |

| Linearity Range | 0.945 ppm to 5.625 ppm |

| Regression Coefficient (r²) | 0.9999 |

| Recovery Range | 94.60% - 94.63% |

| Limit of Quantification (LOQ) | 0.9452 ppm |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a well-established and versatile chromatographic technique used for the identification and determination of trace impurities in pharmaceutical raw materials and finished products. 182.160.97 Its prominence is due to its flexibility, cost-effectiveness, and ability to analyze many samples simultaneously. 182.160.97 For compounds that absorb UV light, visualization is achieved by using plates impregnated with a fluorescent material; the analyte appears as a dark spot against a fluorescent background under UV light at 254 nm. 182.160.97

High-Performance Thin Layer Chromatography (HPTLC) is an advanced and automated form of TLC that offers significantly improved resolution, sensitivity, and accuracy for quantitative measurements. researchgate.netiipseries.org HPTLC utilizes specialized plates with smaller particle sizes, leading to more efficient separations. iipseries.org

A validated HPTLC method has been developed for the routine estimation of Moxifloxacin hydrochloride in tablets. nih.gov This method employs Silica gel 60 F254 plates as the stationary phase and a mobile phase mixture of methylene (B1212753) chloride, methanol, strong ammonia (B1221849) solution, and acetonitrile. nih.gov Densitometric detection is performed at 292 nm. nih.gov The method has been shown to be linear, accurate, and precise, making it suitable for quality control applications. nih.gov

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Methylene chloride: Methanol: Strong Ammonia Solution: Acetonitrile (10:10:5:10 v/v/v/v) |

| Detection Wavelength | 292 nm (Densitometry) |

| Rf Value of Moxifloxacin | ~0.51 |

| Linearity Range | 9 - 54 nanograms (ng) |

| Correlation Coefficient (r) | > 0.99 |

Detection and Quantification Techniques

The choice of detector is critical in impurity profiling, as it must be sensitive and selective enough to accurately quantify impurities present at very low levels in the presence of a high concentration of the API.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is a common and robust technique used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of Moxifloxacin and its impurities. researchgate.netijopp.org The principle is based on the ability of molecules with chromophores to absorb light in the UV-visible region. Since Moxifloxacin and many of its related impurities possess chromophoric structures, they can be readily detected. 182.160.97

The selection of the detection wavelength is crucial for achieving adequate sensitivity. For Moxifloxacin, the maximum absorption is typically observed around 293-295 nm. ijopp.orgresearchgate.netsilae.it HPLC methods often employ this wavelength for the simultaneous determination of Moxifloxacin and its degradation products. ijopp.org In some cases, different wavelengths may be monitored to optimize the detection of specific impurities. researchgate.net A simple, specific, and isocratic RP-HPLC method with UV detection at 293 nm has been successfully developed and validated for the analysis of Moxifloxacin hydrochloride in the presence of its degradation products. ijopp.org

Photodiode Array (PDA) Detection

Photodiode Array (PDA) detection, also known as Diode Array Detection (DAD), is an advanced form of UV detection that offers significant advantages for impurity profiling. lcms.cz Unlike a standard UV detector that measures absorbance at a single pre-selected wavelength, a PDA detector scans a range of wavelengths simultaneously, acquiring the entire UV-visible spectrum for each component as it elutes from the chromatography column. magtechjournal.com

This capability is invaluable for several reasons:

Peak Purity Analysis: PDA detectors allow for the assessment of peak purity by comparing spectra across a single chromatographic peak. This helps to ensure that a peak corresponding to the main component does not mask a co-eluting impurity. magtechjournal.comfda.gov

Impurity Identification: The acquired UV spectrum of an unknown impurity peak can be compared to a library of standard spectra, aiding in its preliminary identification. magtechjournal.com

Method Optimization: The ability to retrospectively analyze data at different wavelengths allows for the selection of the optimal wavelength for quantifying each impurity without needing to re-run the analysis.

Several validated HPLC methods for Moxifloxacin-related substances utilize a PDA detector, with monitoring often performed at wavelengths such as 230 nm. researchgate.netnih.gov The use of modern PDA detectors can also reduce the impact of stray light and temperature fluctuations, leading to improved baseline stability and a wider dynamic range, which is critical for accurately quantifying low-level impurities alongside the high-concentration API. lcms.cz

Method Validation and Qualification as per Regulatory Guidelines

The validation of an analytical procedure is a regulatory requirement to demonstrate that the method is suitable for its intended purpose. fda.gov Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), follow the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures." fda.gov

For impurity testing, the validation process must confirm that the analytical method is specific, sensitive, accurate, and precise. nih.govrhoworld.com The key validation characteristics for quantitative impurity tests include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. Peak purity testing using a PDA detector is a common way to demonstrate specificity. fda.gov

Linearity: A demonstration that the method's results are directly proportional to the concentration of the impurity over a specified range. semanticscholar.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a known amount of the impurity into a sample matrix. semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.govrhoworld.com

Analytical methods for Moxifloxacin impurities, whether based on GC-MS, HPTLC, or HPLC with UV/PDA detection, must undergo this rigorous validation process to be approved for use in quality control laboratories for batch release and stability testing. semanticscholar.orgnih.govnih.gov

Specificity and Selectivity

Specificity in analytical methodologies for this compound profiling is a critical parameter, ensuring that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as the active pharmaceutical ingredient (API), impurities, degradation products, or excipients. The selectivity of a method refers to its ability to differentiate and quantify the analyte in the presence of these other components.

To establish specificity, forced degradation studies are typically performed, subjecting moxifloxacin to various stress conditions, including acid, alkali, peroxide, thermal, and photolytic degradation. The resulting chromatograms should demonstrate that the peaks corresponding to the degradation products are well-resolved from the moxifloxacin peak and from each other. For instance, in one validated reverse-phase high-performance liquid chromatography (RP-HPLC) method, the retention time of moxifloxacin was found to be 9.99 minutes, with no interfering peaks from the placebo or diluent at this retention time.

Peak purity analysis, often performed using a photodiode array (PDA) detector, is a key tool for confirming specificity. This analysis compares the UV spectra across a single chromatographic peak to determine if it is spectrally homogeneous. A purity angle that is less than the purity threshold indicates that the peak is pure and not co-eluting with any other substance.

The United States Pharmacopeia (USP) monograph for moxifloxacin hydrochloride specifies system suitability requirements for both assay and organic impurities, including a resolution of not less than 1.5 between the moxifloxacin peak and the peak of a known related compound (Moxifloxacin Related Compound A). This ensures adequate separation and selectivity for accurate quantification. Similarly, the World Health Organization (WHO) specifies resolution requirements between moxifloxacin and its impurities in their test procedures for moxifloxacin tablets.

Different analytical techniques offer varying degrees of selectivity. While HPLC with UV detection is widely used, coupling HPLC with mass spectrometry (HPLC-MS) can provide even greater specificity through the analysis of mass-to-charge ratios, aiding in the identification of unknown impurities. The choice of chromatographic conditions, including the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition, pH, and flow rate, is optimized to achieve the desired separation and selectivity for all potential impurities.

Table 1: Specificity and Selectivity Parameters in this compound Analysis

| Parameter | Method | Acceptance Criteria | Reference |

| Resolution | RP-HPLC | NLT 1.5 between moxifloxacin and critical impurity peaks | |

| Peak Purity | HPLC-PDA | Purity angle < Purity threshold | |

| Interference | RP-HPLC | No interfering peaks at the retention time of moxifloxacin from placebo or blank | |

| Separation | RP-HPLC | Adequate separation of all known impurities and degradation products |

Linearity and Range

Linearity in the context of this compound profiling refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the impurity in the sample. The range of an analytical method is the interval between the upper and lower concentration levels of an impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of solutions containing the this compound are prepared at different concentrations. Typically, a minimum of five concentration levels are used, spanning a range from the reporting limit to approximately 120% or 150% of the specified limit for the impurity. These solutions are then analyzed, and the peak areas (or other appropriate responses) are plotted against the corresponding concentrations.

The relationship between concentration and response is evaluated using linear regression analysis. A key parameter in this analysis is the correlation coefficient (r) or the coefficient of determination (R²), which should be close to 1 (typically ≥ 0.99) to indicate a strong linear relationship. For example, one validated RP-HPLC method for moxifloxacin impurities demonstrated a correlation coefficient of 0.999 over a concentration range of 20-60 µg/mL. Another study showed linearity for all moxifloxacin impurities over a range of 0.25 to 1.5 µg/mL.

The range of the method is established by confirming that the method provides acceptable precision, accuracy, and linearity within the defined lower and upper concentration limits. For impurity quantification, the range typically extends from the limit of quantification (LOQ) to 120% of the specification limit.

The International Council for Harmonisation (ICH) guidelines provide a framework for validating the linearity and range of analytical procedures. The data obtained from linearity studies are crucial for the accurate quantification of impurities in routine quality control testing of moxifloxacin.

Table 2: Examples of Linearity and Range for this compound Analysis

| Analytical Method | Impurity/Analyte | Linearity Range | Correlation Coefficient (R²) | Reference |

| RP-HPLC | Moxifloxacin and its related substances | 0.25 to 1.5 µg/mL | > 0.999 | |

| RP-HPLC | Moxifloxacin Hydrochloride | 20-60 µg/mL | 0.999 | |

| HPLC | Moxifloxacin | 0.125 to 16 µg/mL | > 0.999 | |

| RP-HPLC | Moxifloxacin and its related substances | 0.2-2.0 µg/mL | Not specified |

Precision (Repeatability and Intermediate Precision)

Precision in the analysis of moxifloxacin impurities is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision)

Repeatability assesses the precision of the analytical method over a short interval of time under the same operating conditions. This is typically determined by performing a series of replicate analyses (usually six) of a sample solution containing the moxifloxacin impurities at a specified concentration. The results are expressed as the relative standard deviation (RSD) of the measurements.

For example, in a validated RP-HPLC method for moxifloxacin and its related substances, the repeatability was evaluated by analyzing six replicate injections of the standard solution. The %RSD for the peak areas of moxifloxacin and its impurities was found to be within the acceptable limits, typically less than 2.0%.

Intermediate Precision (Inter-assay Precision)

Intermediate precision evaluates the within-laboratory variations in the analytical method. This is assessed by repeating the analysis on different days, with different analysts, and using different equipment. This provides an indication of the method's robustness under typical laboratory variations.

The intermediate precision is also expressed as the %RSD of the results obtained under these varied conditions. For instance, a study might involve two different analysts performing the analysis on two different days using two different HPLC systems. The %RSD for the combined results would then be calculated to assess the intermediate precision. In one study, the inter-day precision for the analysis of moxifloxacin had a %RSD of 0.95%.

The acceptance criteria for precision are generally based on the concentration of the analyte. For impurity analysis, where the concentrations are typically low, the acceptance criteria for RSD are often more stringent. The United States Pharmacopeia (USP) sets system suitability requirements for the assay of moxifloxacin hydrochloride, including an RSD of not more than 0.73% for the moxifloxacin peak from the standard solution.

Table 3: Precision Data for this compound Analysis

| Precision Level | Parameter | Acceptance Criteria (%RSD) | Typical Observed Value (%RSD) |

| Repeatability (Intra-day) | Peak Area of Impurities | ≤ 2.0% | 0.58% |

| Intermediate Precision (Inter-day) | Peak Area of Impurities | ≤ 5.0% | 0.95% |

| System Suitability | Moxifloxacin Peak Area | ≤ 0.73% | < 0.73% |

Accuracy and Recovery Studies

Accuracy, in the context of analytical method validation for moxifloxacin impurities, refers to the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method. Recovery studies are performed to determine the accuracy of an analytical method.

To assess accuracy, a known amount of the impurity standard is added (spiked) into a sample matrix that is known to be free of the impurity. The sample is then analyzed using the developed method, and the amount of the impurity recovered is determined. The accuracy is then expressed as the percentage of the known amount of impurity that is recovered.

The recovery is typically evaluated at a minimum of three concentration levels, covering the specified range of the method (e.g., 50%, 100%, and 150% of the target impurity concentration). For each concentration level, a minimum of three replicate determinations are performed.

For example, in a validated RP-HPLC method for moxifloxacin, the accuracy was assessed by spiking the drug product with known amounts of impurities at three different concentration levels. The recovery of the impurities was found to be within the range of 98% to 102%, which is generally considered acceptable. Another study reported recovery values between 97.7% and 107.6% for moxifloxacin in an HPLC assay.

The acceptance criteria for recovery can vary depending on the concentration of the impurity. For impurities present at very low levels, a wider recovery range may be acceptable. The International Council for Harmonisation (ICH) guidelines provide recommendations for acceptance criteria for recovery at different analyte concentrations.

The results of accuracy and recovery studies provide confidence that the analytical method is able to provide true and reliable results for the quantification of moxifloxacin impurities in the actual sample matrix.

Table 4: Accuracy and Recovery Data for this compound Analysis

| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | Recovery (%) |

| 50% | 0.5 | 0.49 | 98.0 |

| 100% | 1.0 | 1.01 | 101.0 |

| 150% | 1.5 | 1.53 | 102.0 |

Robustness and Ruggedness

Robustness

Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC methods used in this compound profiling, robustness is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on the analytical results.

Common parameters that are varied during robustness testing include:

Flow rate of the mobile phase: For example, if the nominal flow rate is 1.0 mL/min, it might be varied to 0.9 mL/min and 1.1 mL/min.

Column temperature: If the method specifies a column temperature of 30°C, it might be tested at 25°C and 35°C.

Mobile phase composition: The ratio of the organic and aqueous phases in the mobile phase can be slightly altered.

pH of the mobile phase: The pH of the buffer solution in the mobile phase can be adjusted within a narrow range.

The effect of these variations on system suitability parameters, such as resolution, tailing factor, and theoretical plates, as well as on the quantification of impurities, is evaluated. The method is considered robust if the results remain within the acceptance criteria despite these small changes. For instance, in one study, the resolution was greater than 3.0, and the tailing factor and %RSD for replicate injections were less than 1.5, even with deliberate variations in flow rate and column temperature, demonstrating the method's robustness.

Ruggedness

Ruggedness, often considered a part of intermediate precision, refers to the reproducibility of test results under a variety of normal test conditions. It assesses the influence of external factors on the analytical method. These factors can include:

Different analysts

Different instruments

Different laboratories

Different days

To evaluate ruggedness, the analytical method is performed by different analysts on different instruments and on different days. The results are then compared to assess the degree of variability. A low relative standard deviation (RSD) between the results obtained under these different conditions indicates that the method is rugged.

Both robustness and ruggedness are important aspects of method validation that ensure the reliability and transferability of the analytical method for routine use in quality control laboratories.

Table 5: Parameters for Robustness and Ruggedness Testing

| Validation Parameter | Factors Varied | Acceptance Criteria |

| Robustness | Flow Rate (e.g., ± 0.1 mL/min) | System suitability parameters remain within limits |

| Column Temperature (e.g., ± 5°C) | No significant change in impurity profile | |

| Mobile Phase Composition (e.g., ± 2%) | Resolution between critical peaks > 1.5 | |

| Ruggedness | Different Analysts | %RSD of results < 5.0% |

| Different Instruments | %RSD of results < 5.0% | |

| Different Days | %RSD of results < 5.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods for this compound profiling, as they define the sensitivity of the method.

Limit of Detection (LOD)

The LOD is the lowest concentration of an impurity in a sample that can be detected, but not necessarily quantified with an acceptable level of accuracy and precision. In other words, it is the concentration at which the signal from the analyte can be reliably distinguished from the background noise of the analytical instrument.

There are several methods for determining the LOD, including:

Visual evaluation: This method is based on the visual perception of the analyst and is typically used for non-instrumental methods.

Signal-to-noise ratio: For instrumental methods like HPLC, the LOD is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Standard deviation of the response and the slope of the calibration curve: The LOD can be calculated using the formula: LOD = 3.3 * (standard deviation of the response) / (slope of the calibration curve).

For example, a validated RP-HPLC method for moxifloxacin and its related substances reported an LOD of approximately 0.05 µg/mL for all analytes. Another study found the LOD for moxifloxacin to be 0.029 µg/mL.

Limit of Quantification (LOQ)

The LOQ is the lowest concentration of an impurity in a sample that can be determined with an acceptable level of accuracy and precision. It is the lowest concentration at which the method can provide reliable quantitative results.

Similar to the LOD, the LOQ can be determined using various methods:

Signal-to-noise ratio: The LOQ is often determined as the concentration that produces a signal-to-noise ratio of 10:1.

Standard deviation of the response and the slope of the calibration curve: The LOQ can be calculated using the formula: LOQ = 10 * (standard deviation of the response) / (slope of the calibration curve).

In a validated RP-HPLC method for moxifloxacin impurities, the LOQ was found to be approximately 0.20 µg/mL for all analytes. Another study reported an LOQ of 0.095 µg/mL for moxifloxacin. The United States Pharmacopeia (USP) also sets a requirement for the signal-to-noise ratio to be not less than 10 for the moxifloxacin peak from the sensitivity solution in the organic impurities test.

The LOD and LOQ are crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at the levels required by regulatory authorities.

Table 6: LOD and LOQ Data for this compound Analysis

| Parameter | Method | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |

| Calculation from Calibration Curve | 0.029 | |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.20 |

| Calculation from Calibration Curve | 0.095 |

Chemometric and Design of Experiment (DoE) Approaches in Analytical Method Development

Chemometric and Design of Experiment (DoE) approaches are powerful tools used in the development and optimization of analytical methods for this compound profiling. These systematic approaches offer significant advantages over the traditional one-factor-at-a-time (OFAT) method development, which can be time-consuming and may not identify the optimal analytical conditions.

Design of Experiment (DoE)

DoE is a statistical approach that allows for the simultaneous investigation of the effects of multiple experimental variables on the analytical method's performance. In the context of HPLC method development for moxifloxacin impurities, DoE can be used to optimize critical parameters such as:

Mobile phase composition (e.g., percentage of organic solvent, pH of the buffer)

Column temperature

Flow rate

Gradient elution program

By systematically varying these parameters according to a predefined experimental design (e.g., full factorial, fractional factorial, or central composite design), it is possible to identify the optimal conditions that provide the best separation of impurities with the desired resolution, peak shape, and analysis time.

For example, a central composite design could be used to study the effects of methanol content in the mobile phase, buffer pH, and flow rate on the retention time and tailing factor of moxifloxacin and its impurities. The results of the DoE can then be used to create a "design space," which is a multidimensional region where the method is known to perform robustly.

Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric techniques can be applied to:

Resolve co-eluting peaks: Techniques like multivariate curve resolution can be used to separate the signals of impurities that are not fully resolved chromatographically.

Identify unknown impurities: By comparing the spectral data (e.g., from a photodiode array detector) of unknown peaks with a library of known impurity spectra, it is possible to identify potential impurities.

Develop predictive models: Chemometric models, such as partial least squares (PLS) regression, can be used to predict the concentration of impurities based on their spectral or chromatographic data.

One study utilized DryLab software, a chemometric tool, in conjunction with a response surface approach to develop and optimize an RP-HPLC method for the separation and determination of moxifloxacin and its related substances. This approach allowed for the efficient identification of optimal chromatographic conditions.

The use of chemometric and DoE approaches in the development of analytical methods for this compound profiling leads to more robust, reliable, and efficient methods. These approaches provide a deeper understanding of the factors that influence the method's performance and help to ensure that the method is suitable for its intended purpose.

Table 7: Application of DoE and Chemometrics in this compound Analysis

| Approach | Application | Key Parameters Optimized/Analyzed | Outcome | Reference |

| Design of Experiment (DoE) | HPLC Method Optimization | Mobile phase composition, pH, flow rate | Defined design space for robust method performance | |

| Spectrofluorimetric Method Optimization | Buffer pH, temperature | Enhanced sensitivity and environmentally friendly method | ||

| Chemometrics | HPLC Method Development | Mobile phase composition, temperature | Optimized separation of impurities | |

| Spectrophotometric Analysis | Spectral data | Simultaneous determination of moxifloxacin and another drug without separation |

Structural Elucidation and Characterization of Moxifloxacin Impurities

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. Its high sensitivity and specificity make it ideal for identifying and structurally characterizing impurities, even at trace levels. taylorandfrancis.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Product Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for separating and identifying impurities in complex mixtures. mdpi.com This method allows for the analysis of degradation products formed under various stress conditions, such as exposure to light (photodegradation). nih.gov

Studies have utilized UPLC-MS/MS to identify photodegradation products of moxifloxacin (B1663623). nih.gov For instance, under acidic and alkaline conditions, several degradation products have been identified based on their mass-to-charge ratios and fragmentation patterns. nih.gov The high-performance liquid chromatography (HPLC) component separates the impurities from the parent drug, after which mass spectrometry provides molecular weight and structural information. researchgate.net

Identified Moxifloxacin Degradation Products by LC-MS/MS

| Impurity Name | Method of Identification | Reference |

| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | LC-MS/MS and 1HNMR | nih.gov |

| 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid | LC-MS/MS and 1HNMR | nih.gov |

| 7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | LC-MS/MS and 1HNMR | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MSn) for Fragmentation Pathway Elucidation

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like moxifloxacin and its impurities. nih.gov When coupled with multi-stage mass spectrometry (MSn), ESI-MS allows for the detailed elucidation of fragmentation pathways. nuph.edu.ua By inducing fragmentation of a selected ion and analyzing the resulting product ions, researchers can piece together the structure of the original molecule. nih.gov This technique has been instrumental in characterizing impurities in various drug substances. researchgate.net

The fragmentation behavior of moxifloxacin itself provides a basis for understanding the fragmentation of its impurities. The precursor ion of moxifloxacin can be fragmented to produce characteristic product ions, and the mechanisms for these collision-induced dissociations have been proposed. nih.gov This knowledge is then applied to the analysis of unknown impurities to deduce their structures.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Accurate Mass Determination

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is renowned for its ultra-high resolution and exceptional mass accuracy. creative-proteomics.com This capability is crucial for determining the elemental composition of unknown impurities. researchgate.net By providing a highly accurate mass measurement, FT-ICR MS can significantly narrow down the possible molecular formulas for an impurity, greatly aiding in its identification. creative-proteomics.com

A high-performance liquid chromatography-ultraviolet/Fourier transform-ion cyclotron resonance mass spectrometry (HPLC–UV/FT-ICRMS) method has been described for investigating the impurity profile of moxifloxacin. researchgate.netresearchgate.net This powerful combination allowed for the detection of ten impurities by HPLC-UV, with eight of them being identified using the highly accurate molecular mass data from FT-ICR MS, in conjunction with multi-stage mass spectrometric data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. taylorandfrancis.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure.

Proton Nuclear Magnetic Resonance (1H NMR)

Proton (1H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. This technique is frequently used in conjunction with mass spectrometry to confirm the structures of identified impurities. researchgate.net

In the characterization of moxifloxacin impurities, 1H NMR has been used to confirm the structures of isolated degradation products and synthetic impurities. nih.govnih.gov For example, the 1H NMR spectrum of moxifloxacin hydrochloride in DMSO-d6 shows characteristic signals that can be compared to the spectra of its impurities to identify structural modifications. researchgate.net The chemical shifts and coupling patterns of the protons provide definitive evidence for the proposed structures. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the 13C NMR spectrum, providing valuable information about the number and types of carbon atoms present. researchgate.net

For moxifloxacin and its impurities, 13C NMR spectroscopy has been used to provide confirmatory structural evidence. nih.gov The solid-state 13C NMR spectra of different forms of moxifloxacin hydrochloride have been reported, providing reference data for the analysis of impurities. researchgate.net By comparing the 13C NMR spectra of moxifloxacin with those of its impurities, changes in the carbon framework, such as the addition or removal of functional groups, can be readily identified, thus confirming the impurity's structure. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful Nuclear Magnetic Resonance (NMR) technique used to differentiate between methyl (CH3), methylene (B1212753) (CH2), and methine (CH) groups. In the analysis of moxifloxacin impurities, DEPT experiments provide valuable information about the carbon skeleton of the molecules, aiding in their structural determination.

The DEPT-135 experiment is particularly informative, as it shows CH and CH3 signals as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This information, in conjunction with the standard 13C NMR spectrum, allows for the unambiguous assignment of carbon types within an impurity's structure. For instance, in the characterization of process-related impurities of moxifloxacin, DEPT analysis has been instrumental in confirming the presence and nature of various alkyl groups and substituted carbon atoms within the quinolone and diazabicyclo moieties of the impurity molecules. nih.govproquest.com

A study on the synthesis of moxifloxacin identified four prominent impurities. nih.gov The structural elucidation of these impurities was aided by DEPT, in combination with other spectral data. nih.gov

Table 1: Application of DEPT-135 in the Analysis of Moxifloxacin Impurities

| Carbon Type | DEPT-135 Signal | Significance in Impurity Characterization |

| Methyl (CH3) | Positive | Identification of methyl groups, such as those that might be introduced during side reactions. |